
N-ethyl-2-methyl-5-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-methyl-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an ethyl group, a methyl group, and a trifluoromethyl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-methyl-5-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated precursor with an amine. For example, a halogenated aniline derivative can be reacted with ethylamine under suitable conditions to introduce the ethyl group. The trifluoromethyl group can be introduced through a Friedel-Crafts acylation followed by reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and advanced purification techniques is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce halogenated or alkylated products .
Scientific Research Applications
N-ethyl-2-methyl-5-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: This compound is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of N-ethyl-2-methyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: This compound has a similar structure but with a fluorine atom instead of an ethyl group.
2-(Trifluoromethyl)aniline: Lacks the ethyl and methyl groups but retains the trifluoromethyl group.
Uniqueness
N-ethyl-2-methyl-5-(trifluoromethyl)aniline is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the ethyl and methyl groups, along with the trifluoromethyl group, can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C10H12F3N |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-ethyl-2-methyl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H12F3N/c1-3-14-9-6-8(10(11,12)13)5-4-7(9)2/h4-6,14H,3H2,1-2H3 |
InChI Key |
RWNVQWVPIQQEQL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



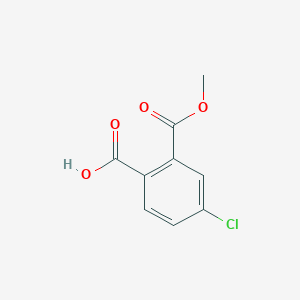
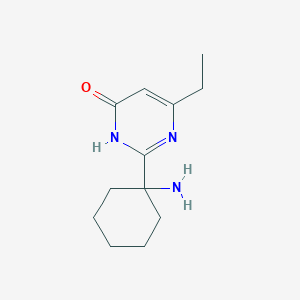
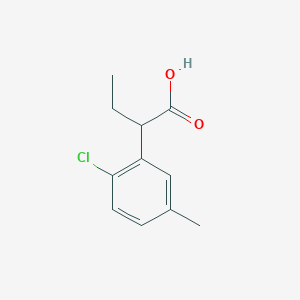
![1-[(Cyclohexylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13273419.png)
![4-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-2-ol](/img/structure/B13273425.png)
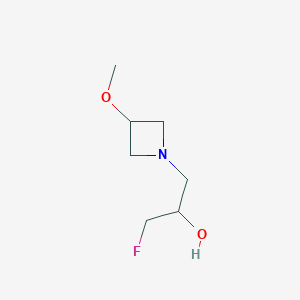
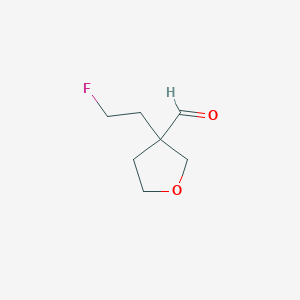




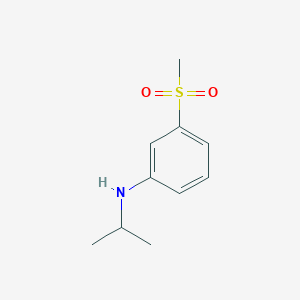
![2-{[(3-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13273481.png)
